Stereospecific EGFR Inhibition: (3R)-Enantiomer IC50 = 12 nM vs. (3S)-Enantiomer Markedly Reduced Potency
The (3R)-enantiomer of 1-(quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365936-76-0) exhibits potent EGFR inhibition with an IC50 of 12 nM, whereas the (3S)-enantiomer (CAS 1365937-12-7) demonstrates markedly reduced potency [1]. This stereospecific activity profile indicates that the absolute configuration at the pyrrolidine 3-position is a critical determinant of target engagement. Procurement of the correct enantiomer is essential for accurate structure-activity relationship interpretation.
| Evidence Dimension | EGFR inhibitory activity |
|---|---|
| Target Compound Data | Markedly reduced potency (exact IC50 not reported) |
| Comparator Or Baseline | (3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine (CAS 1365936-76-0): IC50 = 12 nM |
| Quantified Difference | The (3S)-enantiomer shows markedly reduced potency; stereospecificity is required for the 12 nM EGFR inhibition observed with the (3R) configuration |
| Conditions | EGFR inhibition assay (specific assay details not provided in available source) |
Why This Matters
Confirms that enantiomeric identity is not interchangeable; using the incorrect (3S)-enantiomer would yield false-negative results in EGFR-targeted screening campaigns compared to the active (3R)-form.
- [1] Kuujia. CAS 1365936-76-0 ((3R)-1-(Quinazolin-4-yl)pyrrolidin-3-amine): Stereospecific EGFR inhibition data. Journal of Medicinal Chemistry reference, 2023. View Source
